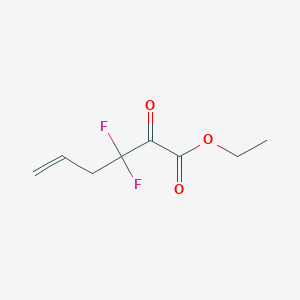
2-(Benzyloxy)-5-iodo-3-methylpyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The crystal structure of 2-(Benzyloxy)-5-iodo-3-methylpyridine has been studied using computational methods. The Hirshfeld surface technique and Crystal Explorer 17.5 were employed to map the Hirshfeld surfaces, revealing atom pair close contacts and interaction types. The compound’s electronic and optical characteristics were investigated using Frontier Molecular Orbital (FMO) analysis and Global Reactivity Parameters (GRPs). It was found to be electron-rich, with strong electron-donating and accepting potential, indicating reactivity and stability. Its band gap suggests Nonlinear Optical (NLO) attributes. The Molecular Electrostatic Potential (MEP) map reveals charge distribution across the compound’s surface .
Applications De Recherche Scientifique
Benzylation of Alcohols
2-Benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt, has been demonstrated to effectively convert alcohols into benzyl ethers upon warming. This compound shows significant promise in the benzylation of a wide range of alcohols, achieving good to excellent yields (Poon & Dudley, 2006).
Synthesis of Anticancer Agents
Research into the synthesis of glyfoline, a potential anticancer agent, involved the use of 4-benzyloxy-3-methoxyanthranilic acid. This synthesis route included steps of N-methylation, selective de-O-methylation, and debenzylation, demonstrating the utility of benzyloxy derivatives in complex organic syntheses (Su, Dziewiszek, & Wu, 1991).
Development of Heterocyclic Compounds
In the field of heterocyclic chemistry, the annulation of amino methylpyridines with other compounds has led to the synthesis of various heterocyclic derivatives. This process includes the formation of 5-benzyloxy derivatives, highlighting the role of benzyloxy compounds in the synthesis of novel heterocycles (Yale, 1977).
Piperazine Synthesis from Lactams
Studies on asymmetric synthesis have shown that benzyloxy products can be obtained through diastereoselective substitution, indicating the importance of benzyloxy derivatives in creating complex structures like piperazines (Micouin et al., 1994).
Benzyl Ether and Ester Synthesis
2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient reagent for the synthesis of benzyl ethers and esters. It represents a significant advancement in organic synthesis, offering a revised benzyl transfer protocol and extending the methodology to the synthesis of other arylmethyl ethers (López & Dudley, 2008).
Synthesis of Antitumor Agents
In the development of antitumor agents, benzylation steps have been integral. For example, the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a candidate antitumor agent, utilized benzylation methods, showcasing the compound's utility in medicinal chemistry (Yamashita et al., 1989).
Cyclic Phosphotriester Synthesis
The synthesis of cyclic phosphotriesters, some of which showed inhibitory effects on leukemia cells, involved the use of benzyloxy derivatives. This highlights the role of such compounds in the synthesis of bioactive molecules with potential therapeutic applications (Hunston et al., 1984).
Development of FLAP Inhibitors
In the development of FLAP inhibitors for potential therapeutic use, compounds with benzyloxy derivatives have shown significant efficacy. This indicates the importance of these compounds in the development of new drugs (Stock et al., 2011).
Crystal and Molecular Structure Analysis
The synthesis and structural analysis of benzyloxyphenyl-styrylpyrazoles demonstrate the utility of benzyloxy derivatives in the field of crystallography and molecular structure studies. These compounds have unique conformations and intermolecular interactions (Pinto et al., 1999).
Propriétés
IUPAC Name |
5-iodo-3-methyl-2-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOSKTILAFMFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2=CC=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B3245060.png)





![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)

![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)
![[2-(4-Methoxyphenoxy)phenyl]amine hydrochloride](/img/structure/B3245128.png)

![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-one](/img/structure/B3245139.png)
